Product packaging for Piperonylamine(Cat. No.:CAS No. 2620-50-0)

Piperonylamine

Cat. No.: B131076
CAS No.: 2620-50-0
M. Wt: 151.16 g/mol
InChI Key: ZILSBZLQGRBMOR-UHFFFAOYSA-N
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Description

Significance of Piperonylamine as a Versatile Synthetic Precursor

This compound's utility as a versatile synthetic precursor is a cornerstone of its importance in organic chemistry. chemimpex.com It serves as a fundamental building block for the construction of more complex molecules due to the reactive nature of its primary amine group. researchgate.net This amine functionality readily participates in a wide array of chemical transformations, including but not limited to, acylation, alkylation, and condensation reactions. researchgate.net These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework, leading to the synthesis of a broad spectrum of target compounds. chemimpex.com

The applications of this compound as a precursor are extensive. In the pharmaceutical industry, it is a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders. chemimpex.com Its structural motif is found in compounds developed as antihistamines and antipsychotics. guidechem.com Furthermore, in the realm of agriculture, this compound is utilized in the formulation of insecticides. chemimpex.comguidechem.com Its ability to be chemically modified allows for the creation of derivatives with specific biological activities. chemimpex.com

Overview of the Benzodioxole Framework in Chemical Research

The benzodioxole ring system, a key structural feature of this compound, is of significant interest in chemical research. ontosight.ai This heterocyclic motif, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is present in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. ontosight.aisolubilityofthings.com The benzodioxole moiety is known to influence the electronic and steric properties of a molecule, which in turn can modulate its interaction with biological targets. ontosight.ai

In medicinal chemistry, the benzodioxole framework is recognized for its contribution to the pharmacological profiles of various drugs. chemicalbook.com Derivatives of benzodioxole have been investigated for their potential as anti-inflammatory, antimicrobial, and even anticancer agents. ontosight.aisolubilityofthings.com The stability and specific reactivity of this framework make it a valuable scaffold for the design and development of new chemical entities with therapeutic potential. chemicalbook.commdpi.com

Historical Development and Emerging Roles of this compound in Organic Synthesis

The journey of organic synthesis has been one of continuous evolution, from early discoveries of natural products to the development of sophisticated synthetic methodologies. openaccessjournals.com The 19th century marked a significant turning point with the first laboratory synthesis of an organic compound, urea, by Friedrich Wöhler, disproving the vital force theory. bowen.edu.ng This breakthrough paved the way for the systematic synthesis of organic molecules. bowen.edu.ng

Within this historical context, this compound has carved out its own niche. While specific early historical accounts of this compound's synthesis are not extensively detailed in readily available literature, its derivatives have been subjects of chemical investigation for many years. For instance, a patent from 1976 describes the synthesis of N-propargyl-piperonylamine, highlighting its use in therapeutic compositions. google.com

More recently, the role of this compound in organic synthesis has expanded. It is not only used as a simple building block but is also incorporated into more complex synthetic strategies. For example, it has been used in the synthesis of Schiff base ligands and their metal complexes, which are studied for their potential biological activities. researchgate.net Furthermore, this compound derivatives have been investigated as co-initiators in dental resin polymerization, showcasing the compound's expanding applications in materials science. zendy.io The continuous development of new synthetic methods ensures that the applications of versatile precursors like this compound will continue to grow. msu.edu

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC8H9NO2 chemicalbook.com
CAS Number2620-50-0 guidechem.com
Boiling Point138-139 °C/13 mmHg sigmaaldrich.com
Density1.214 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.564 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B131076 Piperonylamine CAS No. 2620-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanamine
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InChI

InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZILSBZLQGRBMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00180836
Record name Benzo-1,3-dioxole-5-methylamine
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Piperonylamine
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CAS No.

2620-50-0
Record name 1,3-Benzodioxole-5-methanamine
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Advanced Synthetic Methodologies for Piperonylamine and Its Analogs

Stereoselective Synthesis of Chiral Piperonylamine Analogs

The synthesis of chiral amines is a cornerstone of modern medicinal and materials chemistry. For this compound analogs, achieving high levels of stereoselectivity is crucial for producing enantiomerically pure compounds. This is accomplished through various asymmetric and diastereoselective strategies.

Asymmetric synthesis aims to create a specific stereoisomer from a prochiral substrate. A notable application is in the synthesis of R-α-propyl-piperonyl amine, a valuable chiral intermediate. One effective process begins with the reaction of 1-(1,3-benzodioxol-5-yl)-1-butanone with a chiral amine, such as R-α-methylbenzylamine, in the presence of titanium tetrachloride and toluene (B28343) to form a chiral imine. google.com The subsequent hydrogenation of this imine using a palladium on carbon (Pd/C) catalyst yields the desired chiral amine with high diastereoselectivity. google.com

Catalytic asymmetric synthesis of related heterocyclic structures, such as piperidine (B6355638) derivatives, has also been achieved through [4+2] annulation reactions of imines with allenes, employing C2-symmetric chiral phosphepine catalysts to yield functionalized piperidines with excellent stereoselectivity. nih.gov Similarly, palladium-catalyzed asymmetric allylic amination provides a powerful method for preparing enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters, which are precursors to optically active diamines. nih.gov These established methods for related amine scaffolds represent viable strategies that could be adapted for the asymmetric synthesis of complex this compound analogs.

Catalyst/Chiral AuxiliarySubstrate TypeReaction TypeStereoselectivityRef.
R-α-methylbenzylamineKetone (Pro-chiral)Imine formation & Diastereoselective Hydrogenation>90% de google.com
Chiral Phosphepine 1 Imine / Allene[4+2] AnnulationHigh enantioselectivity nih.gov
(S,S)-L1 / Pd2dba3•CHCl3Allylic CarbonateAllylic AminationHigh enantiomeric excess (ee) nih.gov

Another powerful diastereoselective method is the aza-Prins cyclization, which has been used to construct piperidine cores in alkaloids with a high degree of control. researchgate.net This approach could be applied to synthesize complex this compound-containing cyclic structures. Furthermore, the synthesis of 2-piperidinones from imines and 2-cyano glutaric anhydrides proceeds with good diastereoselectivity, generating a quaternary stereocenter in a single step. nih.gov The stereochemical outcome in such reactions is often dictated by key interactions in the transition state. nih.gov

ReactionKey Reagents/ConditionsDiastereomeric Excess (de)ApplicationRef.
Hydrogenolysis of Chiral IminePd/C, H2, variable temperaturePreferably ≥ 90%Synthesis of R-α-propyl-piperonyl amine google.com
Grignard Addition to Chiral ImineAllylmagnesium chloridePreferably ≥ 90%Synthesis of chiral amine intermediate google.com
Aza-Prins CyclizationVariousHighly diastereoselectiveSynthesis of substituted piperidines researchgate.net
Piperidinone SynthesisImine + Cyano-substituted anhydrideGood diastereoselectivitySynthesis of 2-piperidinones nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgpandawainstitute.com

A significant focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents. mdpi.comchemistryviews.org Deep Eutectic Solvents (DESs) have emerged as promising green alternatives. mdpi.comscilit.com These solvents, formed from a mixture of hydrogen bond acceptors and donors, are non-volatile, biodegradable, and thermally stable. mdpi.com They can act as both the reaction medium and a catalyst, accelerating reactions like reductive amination and multicomponent transformations, often leading to higher yields and simpler product isolation. scilit.comresearchgate.net

Supercritical carbon dioxide (sc-CO₂) offers another sustainable medium for amine synthesis. chemistryviews.org As a non-toxic, non-flammable, and inexpensive solvent, sc-CO₂ can facilitate the condensation of aldehydes (like piperonal) and amines to form imines, which are direct precursors to amines. chemistryviews.org In this process, the water byproduct reacts with CO₂ to form carbonic acid, which autocatalyzes the reaction. chemistryviews.org Other greener solvent choices include cyclopentyl methyl ether (CPME), which has been successfully used in enzymatic amidation reactions. nih.gov

Sustainable catalysis focuses on developing efficient catalysts from earth-abundant materials and employing energy-efficient processes. uu.nlresearchgate.net Biocatalysis, utilizing enzymes like lipases or amine dehydrogenases (AmDHs), offers a highly selective and environmentally friendly route to amines. researchgate.netnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze amidation reactions in anhydrous green solvents. nih.gov NAD(P)H-dependent AmDHs are robust enzymes capable of converting a wide range of substrates with high activity and stereoselectivity, making them ideal for producing chiral amines. researchgate.net

In metal catalysis, a significant trend is the development of catalysts based on earth-abundant, non-critical elements. uu.nl For example, a surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been developed for the synthesis of piperidines from the biomass-derived platform chemical furfural. nih.gov This demonstrates a pathway to valuable N-heterocycles from renewable resources. nih.gov The integration of various catalytic methods, including biocatalysis, metal-catalysis, and organocatalysis, is crucial for advancing sustainable organic synthesis on both laboratory and industrial scales. mdpi.com

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

This compound is a valuable building block in MCRs. A well-documented example is the one-pot synthesis of 2-aryl-3-(arylmethyl)-1,3-thiazolidin-4-ones. benthamdirect.com In this reaction, this compound serves as the amine component, which reacts with various arenealdehydes and mercaptoacetic acid to afford the heterocyclic thiazolidinone core. benthamdirect.comresearchgate.net Such MCRs are advantageous for creating libraries of complex molecules for biological screening. Other classical MCRs, such as the Mannich, Ugi, and Passerini reactions, fundamentally rely on an amine component, and this compound can readily participate in these transformations to generate diverse molecular scaffolds. organic-chemistry.org

MCR Name/TypeComponent 1Component 2Component 3Product ScaffoldRef.
Thiazolidinone SynthesisThis compoundArenealdehydeMercaptoacetic acid2,3-disubstituted 1,3-thiazolidin-4-one benthamdirect.comresearchgate.net
Mannich Reaction (General)This compoundAldehyde (e.g., Formaldehyde)Carbonyl Compound (enolate)β-amino-carbonyl compound organic-chemistry.org
Ugi Reaction (General)This compoundAldehyde/KetoneIsocyanideCarboxylic Acidα-acylamino amide

Catalytic Oxidative Transformations Involving this compound

The oxidation of amines to amides and other nitrogen-containing compounds is a fundamental transformation in organic synthesis. For this compound, which features a reactive benzylic C-H bond and a primary amino group, catalytic oxidative methods offer efficient pathways to valuable derivatives. These transformations often utilize molecular oxygen as a green and readily available oxidant, guided by a catalyst to ensure selectivity and efficiency.

Aerobic Oxidation of this compound

Aerobic oxidation utilizes atmospheric oxygen as the terminal oxidant, presenting a cost-effective and environmentally benign approach for chemical synthesis. Research has explored both metal-free and metal-catalyzed systems for the aerobic oxidation of amines.

In a notable metal-free approach, the guanidine-type organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to mediate the aerobic oxidation of various benzylamines, including this compound. nih.govresearchgate.net This transformation converts the primary amine into the corresponding amide. In a study, this compound was successfully converted to piperonylamide with a yield of 51% when reacted with TBD in dimethylacetamide (DMAc) under an oxygen atmosphere. nih.gov The reaction's effectiveness is influenced by the electronic properties of the substituents on the benzene (B151609) ring. For instance, benzylamines with electron-withdrawing halogen substituents were converted into their respective amides in higher yields (65-66%) compared to those with electron-donating groups like the methylenedioxy group in this compound. nih.gov The proposed mechanism suggests that the strong basicity of TBD facilitates deprotonation at the benzylic position, allowing for feasible oxidation by gaseous oxygen. nih.gov

The table below summarizes the results from the TBD-mediated aerobic oxidation of various benzylamine (B48309) derivatives, illustrating the impact of substituents on product yield. nih.gov

EntrySubstrateProductYield (%)
1Fluoro-substituted benzylamineFluoro-substituted benzamide (B126)66
2Chloro-substituted benzylamineChloro-substituted benzamide65
3Methyl-substituted benzylamineMethyl-substituted benzamide56
4This compound Piperonylamide 51

Reaction Conditions: Substrate (1.0 mmol) and TBD in DMAc (1.0 M) under an O₂ atmosphere.

Other systems for aerobic amine oxidation often employ N-oxy radicals, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which can activate C–H bonds adjacent to amines to form products like imines and amides under aerobic conditions. nih.gov

Metal-Catalyzed Oxidation Mechanisms

Transition metals are widely employed to catalyze the oxidation of organic compounds, including amines. wikipedia.org Catalysts based on copper, ruthenium, and gold have been reported as effective for the aerobic oxidation of amines, including this compound. ingentaconnect.comwindows.net These metals can activate molecular oxygen or the amine substrate, facilitating the oxidative transformation through various mechanistic pathways.

The general principle of metal-catalyzed oxidation involves the metal center cycling through different oxidation states. pageplace.de Homogeneous catalysts, such as soluble metal carboxylates of cobalt, iron, and manganese, often initiate radical chain reactions known as autoxidation. wikipedia.org In these processes, the metal catalyst promotes the formation of an organic radical from the substrate, which then reacts with molecular oxygen to form a hydroperoxide intermediate. The selectivity is often governed by the C-H bond energies, with the benzylic protons of this compound being particularly susceptible to abstraction. wikipedia.org

In the context of copper-catalyzed oxidations, the mechanism can involve the interaction of Cu(II) with the substrate. nih.gov The process may be initiated by the reduction of Cu(II) to Cu(I), which then activates molecular oxygen to generate reactive oxygen species (ROS). These highly reactive species, such as superoxide (B77818) or peroxometal complexes, are responsible for the oxidation of the substrate. nih.gov The use of co-reagents like ascorbate (B8700270) can play a dual role: reducing the metal ion to its active state and scavenging excess radicals to localize the oxidation to the desired site. nih.gov

The mechanism of metal-catalyzed oxidation can be broadly categorized as follows:

Activation of Molecular Oxygen: The metal complex can bind to and activate O₂, forming peroxometal or superoxometal complexes. These species can then act as nucleophilic or electrophilic oxidants. pageplace.de

Direct Oxidation by Metal Complexes: High-valent metal species, such as oxometal (M=O) reagents, can directly oxidize the organic substrate through pathways like hydrogen atom transfer (HAT) from the benzylic position of this compound. pageplace.de

Radical Chain Processes: The metal catalyst can initiate a free-radical chain reaction by abstracting a hydrogen atom from the substrate. The resulting carbon-centered radical reacts with O₂ to propagate the chain. wikipedia.org

For this compound, a copper-catalyzed aerobic oxidation likely proceeds via the formation of a copper-amine complex, which facilitates the activation of a benzylic C-H bond and subsequent reaction with activated oxygen to ultimately yield the corresponding amide or other oxidized products. windows.net

Organic Transformations and Mechanistic Studies Involving Piperonylamine

Piperonylamine as a Nucleophilic Reagent in Organic Reactions

This compound, possessing a primary amino group attached to a methylene (B1212753) bridge, functions as a potent nucleophile in a variety of organic reactions. The nitrogen atom's lone pair of electrons is readily available to attack electron-deficient centers, initiating bond formation. This nucleophilic character is fundamental to its role in the synthesis of more complex molecules.

A primary example of its nucleophilic behavior is in reactions with carbonyl compounds. masterorganicchemistry.comlibretexts.org In an acid-catalyzed environment, this compound undergoes a nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This step is the cornerstone of imine and Schiff base formation, leading to a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.comwikipedia.org

Furthermore, the nucleophilicity of this compound is harnessed in multicomponent reactions for the construction of heterocyclic scaffolds. For instance, in the synthesis of 4-thiazolidinone (B1220212) derivatives, this compound acts as the initial nucleophile, attacking the carbonyl carbon of an aromatic aldehyde to form an imine intermediate, which then undergoes further reaction. researchgate.netresearchgate.net This capacity to act as an efficient nucleophile makes this compound a valuable starting material for generating molecular diversity.

Synthesis and Reactivity of this compound Schiff Bases

Schiff bases derived from this compound are a crucial class of intermediates, notable for their synthetic utility and their role as ligands in coordination chemistry.

The formation of imines, or Schiff bases, from this compound is a classic condensation reaction. ekb.eg This process involves the reaction of this compound with an aldehyde or ketone, typically under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. masterorganicchemistry.comnih.gov The reaction mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of this compound performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable carbinolamine intermediate. wikipedia.orgdergipark.org.tr

Dehydration: The carbinolamine intermediate is then protonated, typically by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org

Aromatic aldehydes are particularly reactive and combine readily with this compound, often at room temperature, to produce the corresponding imines in high yields. masterorganicchemistry.com These reactions are foundational for synthesizing a wide array of derivatives, including various heterocyclic systems and metal complexes. researchgate.netchemicalpapers.com

This compound-derived Schiff bases are excellent ligands for coordinating with transition metal ions. These ligands are typically synthesized by condensing this compound with aldehydes containing another potential donor atom, such as a hydroxyl group in salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde. chemicalpapers.comconnectjournals.com

Research has demonstrated the synthesis and characterization of several transition metal complexes involving these Schiff bases. chemicalpapers.commdpi.cominnovareacademics.in The Schiff base ligands act as bidentate chelating agents, coordinating to the central metal ion through the azomethine nitrogen and the deprotonated phenolic oxygen. chemicalpapers.comconnectjournals.com This chelation forms stable complexes with various geometries. For example, complexes with Co(II), Ni(II), and Zn(II) often exhibit an octahedral geometry, while Cu(II) complexes tend to form a square planar arrangement. chemicalpapers.com

Metal IonAldehyde PrecursorCoordinationGeometryReference
Co(II)Substituted SalicylaldehydesAzomethine N, Phenolic OOctahedral chemicalpapers.com
Ni(II)Substituted SalicylaldehydesAzomethine N, Phenolic OOctahedral chemicalpapers.com
Cu(II)Substituted SalicylaldehydesAzomethine N, Phenolic OSquare Planar chemicalpapers.com
Zn(II)Substituted SalicylaldehydesAzomethine N, Phenolic OOctahedral chemicalpapers.com
Co(II)4-diethylamino salicylaldehydeAzomethine N, Phenolic OOctahedral connectjournals.com
Ni(II)4-diethylamino salicylaldehydeAzomethine N, Phenolic OOctahedral connectjournals.com
Cu(II)4-diethylamino salicylaldehydeAzomethine N, Phenolic OOctahedral connectjournals.com
Zn(II)4-diethylamino salicylaldehydeAzomethine N, Phenolic OOctahedral connectjournals.com

These metal complexes have been shown to possess enhanced biological activities compared to the free Schiff base ligands. chemicalpapers.comconnectjournals.com

Construction of Heterocyclic Ring Systems Incorporating the this compound Moiety

The piperonyl group is a common structural motif in pharmacologically active compounds. Integrating this moiety into heterocyclic rings via this compound is a key strategy in medicinal chemistry.

4-Thiazolidinones are a class of heterocyclic compounds with significant biological importance. Piperonyl-based 4-thiazolidinone derivatives have been synthesized and evaluated for various enzymatic inhibitory activities. researchgate.netnih.gov The most common synthetic route is a one-pot, three-component cyclocondensation reaction involving:

this compound

A substituted aromatic aldehyde

Thioglycolic acid (mercaptoacetic acid)

The reaction first involves the formation of a Schiff base between this compound and the aromatic aldehyde. This is followed by the nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon. The final step is an intramolecular cyclization with the elimination of a water molecule to form the 4-thiazolidinone ring. researchgate.net Studies have synthesized a series of these derivatives and reported their potent inhibitory activities against enzymes like acetylcholinesterase (AChE) and α-glycosidase. nih.gov

Derivative (Substituent on Phenyl Ring)Target EnzymeKᵢ Value (nM)Reference
4-NitrophenylAChE0.55 nih.gov
4-ChlorophenylAChE0.81 nih.gov
4-FluorophenylAChE0.94 nih.gov
4-Nitrophenylα-Glycosidase8.90 nih.gov
2,4-Dichlorophenylα-Glycosidase11.24 nih.gov
4-Bromophenylα-Glycosidase14.12 nih.gov

These findings highlight the importance of the piperonyl and 4-thiazolidinone moieties for biological activity. researchgate.net

Oxazoline (B21484) rings are important heterocyclic structures found in various natural products and are used as ligands in asymmetric catalysis. wikipedia.orgresearchgate.net The integration of an oxazoline ring with a this compound framework can lead to novel compounds with potential applications in synthetic and medicinal chemistry. A compound featuring this linkage is N-(2-oxazolin-2-yl)-piperonylamine. ontosight.ai

While specific literature detailing a one-step synthesis from this compound is scarce, a plausible and chemically sound synthetic pathway can be proposed based on established methods for 2-oxazoline synthesis. wikipedia.orgresearchgate.net These methods generally rely on the cyclization of N-(2-hydroxyethyl)amide precursors. Therefore, a two-step approach would be logical:

Synthesis of a Precursor: this compound could be reacted with a suitable carboxylic acid that also contains a masked or protected hydroxyl group on the beta-carbon, or an equivalent thereof. A more direct approach involves the acylation of a 2-amino alcohol with a piperonyl-containing acylating agent.

Cyclization: The resulting N-(2-hydroxyethyl)piperonylamide intermediate would then undergo cyclization to form the 2-oxazoline ring. This is commonly achieved by converting the hydroxyl group into a good leaving group, for example, by using thionyl chloride, followed by base-induced ring closure. researchgate.net

This strategy allows for the deliberate construction of piperonyl-substituted oxazolines, combining the structural features of both moieties into a single molecule. ontosight.ai

Formation of Spirocyclic Scaffolds from this compound Precursors

This compound serves as a valuable building block in the synthesis of complex spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. whiterose.ac.ukku.edu Various synthetic strategies, including multicomponent reactions and sequential cyclizations, have been employed to construct these intricate architectures from this compound-derived precursors.

One notable approach involves a double displacement reaction to create 3-spiropiperidines. In a synthesis reported by Carreira, a disubstituted oxetane (B1205548) was subjected to ring-opening and mesylation to produce a key intermediate. Subsequent heating of this intermediate with this compound induced a double displacement, yielding the 3-spiropiperidine scaffold in good yield over the three steps. whiterose.ac.uk

Another strategy utilizes this compound in one-pot, multicomponent reactions to generate spiro-heterocycles. For instance, spirocyclic 4-thiazolidinone derivatives have been synthesized through a reaction involving this compound, an aromatic aldehyde, and thioglycolic acid. researchgate.net This method highlights the efficiency of multicomponent reactions in rapidly assembling complex molecular frameworks from simple starting materials.

The synthesis of spirocyclic tetrahydrofuran (B95107) scaffolds often begins with N-Boc protected cyclic ketones. nih.gov While not a direct use of this compound, the resulting spirocyclic amines are structurally related to the types of scaffolds accessible through this compound chemistry. These syntheses typically involve the addition of a Grignard reagent to a cyclic ketone, followed by epoxidation and spontaneous intramolecular cyclization to form the spiro-THF ring system. nih.gov The resulting alcohol can be converted to an amine, demonstrating a pathway to spirocyclic amines that could be adapted for this compound-containing targets.

The table below summarizes selected research findings on the formation of spirocyclic scaffolds using this compound.

Starting MaterialsReaction TypeResulting Spirocyclic ScaffoldKey FindingsReference(s)
This compound, Dimesylated diol (from oxetane)Double Displacement3-SpiropiperidineEfficient formation of the spirocycle in good yield. whiterose.ac.uk
This compound, Aromatic aldehyde, Thioglycolic acidOne-pot three-component reactionSpiro-4-thiazolidinoneDemonstrates a straightforward method for synthesizing spiro-heterocycles. researchgate.net

Derivatization to Piperidine (B6355638) and Dihydropyridine (B1217469) Systems

This compound is a versatile precursor for the synthesis of piperidine and dihydropyridine ring systems, which are core structures in many natural products and pharmaceuticals. mdpi.comwikipedia.org

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline frameworks, which are structurally analogous to substituted piperidines. researchgate.netwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The mechanism proceeds through the formation of an electrophilic iminium ion, which is attacked by the nucleophilic aromatic ring to form a spirocyclic intermediate. wikipedia.org Subsequent rearrangement and deprotonation yield the final heterocyclic product. While classic examples use phenethylamine, this reaction's principles are applicable to this compound derivatives to form piperidine-fused systems.

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia. organic-chemistry.orgwikipedia.org This reaction can be adapted to use primary amines like this compound as the nitrogen source. This modification allows for the synthesis of N-substituted 1,4-dihydropyridines. The mechanism is believed to proceed through the formation of a Knoevenagel condensation product and an enamine, which then condense and cyclize to form the dihydropyridine ring. organic-chemistry.org

Direct derivatization of this compound has been shown to yield substituted pyridines. In one study, this compound was reacted with a 2-chloropyridine (B119429) derivative to produce the corresponding N-substituted 2-aminopyridine (B139424) derivative. researchgate.netsemanticscholar.org This nucleophilic aromatic substitution reaction provides a straightforward route to functionalized pyridine (B92270) systems.

The table below presents research findings on the derivatization of this compound to piperidine and pyridine systems.

Reagent(s)Reaction TypeProduct ClassMechanistic AspectReference(s)
2-Chloropyridine derivativeNucleophilic Aromatic SubstitutionSubstituted PyridineDirect displacement of the chloro group by the amine. researchgate.netsemanticscholar.org
Aldehyde, β-Ketoester (x2)Hantzsch Synthesis1,4-DihydropyridineThis compound acts as the nitrogen donor in the multicomponent condensation. organic-chemistry.orgwikipedia.org
Aldehyde (intramolecular)Pictet-Spengler ReactionTetrahydroisoquinoline-like (fused piperidine)Acid-catalyzed cyclization via an iminium ion intermediate. researchgate.netwikipedia.org

Mechanistic Investigations of Organic Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and designing new synthetic transformations.

A key mechanistic feature in many reactions of this compound is the initial formation of an imine or an iminium ion. In the Pictet-Spengler reaction, condensation of the primary amine with an aldehyde under acidic conditions generates a highly electrophilic N-acyliminium ion. wikipedia.orgnih.gov This intermediate is crucial for the subsequent intramolecular electrophilic aromatic substitution that closes the ring. wikipedia.org Kinetic and computational studies have shown that the stability of this cationic intermediate, often through interactions with the catalyst's counteranion, can significantly influence the reaction rate and stereoselectivity. nih.gov

The methylenedioxyphenyl (MDP) group of this compound can also play a direct role in reaction mechanisms, particularly in metabolic and enzymatic contexts. Compounds containing the MDP moiety are known to be mechanism-based inactivators of cytochrome P450 enzymes. nih.gov This occurs when the enzyme metabolizes the MDP group, generating a reactive carbene species. This carbene then forms a stable, inhibitory complex with the heme iron of the enzyme. nih.gov While this is a biochemical process, it highlights the inherent reactivity of the MDP group under oxidative conditions.

Mechanistic studies on the ruthenium-catalyzed deaminative coupling of primary amines, including this compound, have also been conducted. marquette.edu These studies help to elucidate the C-N bond activation steps. The reaction allows for the synthesis of unsymmetrical secondary amines and is believed to proceed through a series of steps involving the metal catalyst. marquette.edu

Furthermore, the photocatalytic dehydrogenation of amines provides another avenue for understanding the reactivity of this compound. Mechanistic investigations suggest the involvement of single-electron transfer (SET) and hydrogen-atom transfer (HAT) processes. rsc.org In these systems, an organic photoredox catalyst and a radical species work synergistically to achieve the transformation under mild conditions. rsc.org

The table below outlines key mechanistic aspects of reactions involving this compound.

Reaction TypeKey Mechanistic FeatureIntermediate(s)Catalyst/ConditionsReference(s)
Pictet-Spengler ReactionElectrophilic Aromatic SubstitutionIminium ion, SpirocycleAcid catalyst wikipedia.orgnih.gov
Deaminative CouplingC-N Bond ActivationRu-amine complexRuthenium catalyst marquette.edu
Cytochrome P450 InhibitionMechanism-Based InactivationCarbeneOxidative (enzymatic) nih.gov
Photocatalytic DehydrogenationSingle-Electron/Hydrogen-Atom TransferRadical cationPhotoredox catalyst, Light rsc.org

Medicinal Chemistry and Pharmacological Potential of Piperonylamine Derivatives

Rational Design and Synthesis of Novel Piperonylamine-Based Therapeutic Agents

The rational design of therapeutic agents is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound through targeted chemical modifications. nih.govnih.gov For this compound derivatives, this has involved a variety of synthetic strategies intended to improve bioactivity, selectivity, and pharmacokinetic properties. The design process often integrates computational methods with synthetic chemistry to predict and then create molecules with a higher probability of therapeutic success. nih.govresearchgate.net

Structural modification is a key strategy for transforming a lead compound into a viable drug candidate. In the context of this compound, chemists have explored numerous alterations to the parent molecule to enhance its biological activity. These strategies often focus on introducing new functional groups or heterocyclic rings to modulate the compound's electronic, steric, and hydrophobic properties.

One common approach involves the synthesis of Schiff bases from this compound and various aldehydes, followed by complexation with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). chemicalpapers.comresearchgate.net These metal complexes have demonstrated enhanced antimicrobial activities compared to the free ligands. chemicalpapers.com Another fruitful strategy has been the incorporation of the piperonyl moiety into different heterocyclic systems. For instance, piperonyl-based 4-thiazolidinone (B1220212) derivatives have been synthesized and shown to be effective enzyme inhibitors. researchgate.netresearchgate.net

Further modifications include the creation of piperidine (B6355638) and piperazine (B1678402) derivatives. ebi.ac.uknih.gov For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized to evaluate their anti-acetylcholinesterase activity. nih.gov It was found that introducing a bulky group at the para position of the benzamide (B126) moiety or an alkyl/phenyl group on the benzamide nitrogen significantly increased inhibitory potency. nih.gov Similarly, structure-activity relationship (SAR) studies on piperidine-4-carboxamide derivatives, where the piperidinyl nitrogen was substituted with a 1,3-benzodioxolylmethyl (piperonyl) group, revealed that substitutions on a second aromatic ring could dramatically influence potency against viral proteases. acs.org For instance, a 3-fluorobenzyl substitution resulted in a more than 10-fold increase in activity compared to the unsubstituted parent structure. acs.org These examples underscore the importance of systematic structural variation in optimizing the therapeutic potential of this compound-based compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify correlations between the chemical structure of a series of compounds and their biological activity. These models help in understanding the chemical features responsible for activity and in designing more potent molecules.

Several QSAR studies have been performed on derivatives containing the piperonyl or related piperazine/piperidine scaffolds. In one study, three-dimensional QSAR (3D-QSAR) analysis was conducted on piperazine derivatives to understand their antihistamine and antibradykinin effects. nih.gov The study found that electrostatic and steric fields were the key determinants of the antagonistic activity, whereas hydrophobicity was not significantly correlated. nih.gov

Another QSAR study focused on transition metal complexes of Schiff bases derived from this compound. chemicalpapers.comresearchgate.net The aim was to correlate the structural features of these complexes with their in vitro antimicrobial activity against various bacterial and fungal strains. The analysis revealed that for E. coli, the molecular weight of the metal complexes was a significant descriptor, indicating that higher molecular weight complexes were more potent antimicrobial agents. chemicalpapers.com These QSAR models provide valuable insights for the future design of this compound derivatives with improved and specific biological activities.

Enzyme Inhibition Profiles of this compound Derivatives

This compound derivatives have been extensively investigated as inhibitors of various enzymes implicated in human diseases. The unique structural characteristics of the piperonyl group allow these compounds to interact with the active or allosteric sites of enzymes, leading to modulation of their catalytic activity.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. ebi.ac.ukmdpi.com this compound derivatives have emerged as potent inhibitors of these enzymes.

For example, a series of piperonyl-based 4-thiazolidinone derivatives were synthesized and showed effective inhibition against AChE. researchgate.netresearchgate.net Some of these compounds displayed inhibition constants (Ki) in the micromolar range. researchgate.net In another study, novel N'-(4-benzylpiperidin-1-yl)alkylamine derivatives, which can be conceptually related to the this compound scaffold through the presence of a benzylamine-like structure, were found to be highly potent, dual inhibitors of both AChE and BuChE, with IC50 values reaching the low-nanomolar range, surpassing the potency of the reference drug donepezil. ebi.ac.uk Specifically, compound 5k from this series was a highly potent and selective AChE inhibitor. ebi.ac.uk Similarly, tacrine-propargylamine derivatives have also been synthesized and evaluated, with some compounds showing superior inhibitory activity against both AChE and BuChE compared to the parent compound tacrine. nih.gov

Table 1: Cholinesterase Inhibitory Activity of this compound and Related Derivatives

Compound Class Derivative Example Target Enzyme IC50 / Ki Reference
Piperonyl-based 4-thiazolidinones Compound 3 AChE Ki: 35.88 ± 6.61 µM researchgate.net
Piperonyl-based 4-thiazolidinones Compound 2 AChE Ki: 43.75 ± 8.28 µM researchgate.net
Piperonyl-based 4-thiazolidinones Compound 1 AChE Ki: 45.34 ± 3.50 µM researchgate.net
Benzylpiperidine Derivatives Compound 5h AChE IC50: 6.83 nM ebi.ac.uk
Benzylpiperidine Derivatives Compound 5k AChE IC50: 2.13 nM ebi.ac.uk
Tacrine-propargylamine Derivatives Compound 3a AChE IC50: 51.3 nM nih.gov
Tacrine-propargylamine Derivatives Compound 3a BuChE IC50: 77.6 nM nih.gov
Tacrine-propargylamine Derivatives Compound 3b AChE IC50: 11.2 nM nih.gov

This table is interactive. Click on the headers to sort the data.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. mdpi.comfrontiersin.org MAO inhibitors are used in the treatment of Parkinson's disease and depression. frontiersin.orgmdpi.com Compounds derived from or containing the piperonyl pharmacophore have shown significant MAO inhibitory potential.

Studies on piperine (B192125), a natural alkaloid containing a methylenedioxyphenyl group similar to this compound, revealed it to be an inhibitor of both MAO-A and MAO-B, with a stronger effect on MAO-B. nih.gov Further research into piperine derivatives identified compounds with promising inhibitory activity against both human MAO-A and MAO-B. nih.gov

More distantly related structures, such as pyridazinobenzylpiperidine derivatives, have been synthesized and evaluated for MAO inhibition. Many of these compounds displayed selective and potent inhibition of MAO-B. mdpi.com For instance, compound S5 in this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies showed that these compounds act as competitive and reversible inhibitors. mdpi.com Additionally, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were identified as potent MAO-B inhibitors, suggesting their potential as leads for developing drugs for Parkinson's disease. mdpi.com

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Piperonyl-Related Derivatives

Compound Class Derivative Example Target Enzyme IC50 Selectivity Index (MAO-A/MAO-B) Reference
Pyridazinobenzylpiperidine Compound S5 MAO-B 0.203 µM 19.04 mdpi.com
Pyridazinobenzylpiperidine Compound S16 MAO-B 0.979 µM - mdpi.com
Pyridazinobenzylpiperidine Compound S15 MAO-A 3.691 µM - mdpi.com
Pyridazinobenzylpiperidine Compound S5 MAO-A 3.857 µM - mdpi.com
1,2,4-Oxadiazin-5(6H)-one Compound 7c MAO-B 0.371 µM - mdpi.com
1,2,4-Oxadiazin-5(6H)-one Compound 5f MAO-B 0.900 µM - mdpi.com
Piperine Piperine MAO-B 7.0 µM 2.98 nih.gov

This table is interactive. Click on the headers to sort the data.

The inhibition of metabolic enzymes such as α-glucosidase is a key strategy in the management of type 2 diabetes. This enzyme is involved in the breakdown of carbohydrates in the gut, and its inhibition can help control postprandial hyperglycemia. mdpi.comnih.gov

Research has shown that piperonyl-based 4-thiazolidinone derivatives are effective inhibitors of α-glucosidase (α-Gly), with some compounds exhibiting potent inhibition with Ki values in the nanomolar range (8.90–66.51 nM). researchgate.net These compounds were also found to inhibit human carbonic anhydrase I and II isoforms, enzymes involved in various physiological processes. researchgate.net

In a different study, a series of dihydrofuro[3,2-b]piperidine derivatives were designed and synthesized, leading to the discovery of highly potent α-glucosidase inhibitors. mdpi.com Compounds 32 (IC50 = 0.07 µM) and 28 (IC50 = 0.5 µM) from this series showed significantly greater potency than the clinically used drug acarbose. mdpi.com Furthermore, a library of 4-Hydroxy Pd-C-III derivatives was evaluated, with compound 8a identified as a potent α-glucosidase inhibitor (IC50 = 66.3 ± 2.4 µM) that also showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), another target for diabetes. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of this compound and Related Derivatives

Compound Class Derivative Example IC50 / Ki Reference
Piperonyl-based 4-thiazolidinones Compounds 2a–i Ki: 8.90–66.51 nM researchgate.net
Dihydrofuro[3,2-b]piperidine Compound 32 IC50: 0.07 µM mdpi.com
Dihydrofuro[3,2-b]piperidine Compound 28 IC50: 0.5 µM mdpi.com

This table is interactive. Click on the headers to sort the data.

Dihydropteroate Synthase (DHPS) Inhibition by this compound Schiff Bases

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a well-established target for antimicrobial agents. emerginginvestigators.org This enzyme facilitates the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. nih.gov Its absence in higher organisms like humans makes it an ideal target for selective drug design. emerginginvestigators.org The inhibition of DHPS disrupts the folic acid pathway, which is essential for the synthesis of nucleic acids in bacteria, thereby halting their growth and replication. emerginginvestigators.orgjopcr.com

Schiff bases, characterized by their azomethine (–C=N–) group, have been widely investigated for their diverse biological activities, including as antibacterial agents that target DHPS. nih.govjopcr.com Molecular docking studies on various Schiff base derivatives have shown potential interactions with the DHPS active site. nih.govresearchgate.net Specifically, in silico investigations of Schiff bases derived from flavonoids and their metal complexes with the DHPS from Staphylococcus aureus have revealed significant ligand-receptor interactions, suggesting a strong correlation between these computational findings and their observed biological activities. nih.gov While the broader class of Schiff bases is recognized for this inhibitory mechanism, research has also highlighted the antimicrobial potential of this compound-derived Schiff bases and their metal complexes, suggesting that DHPS inhibition is a plausible mechanism for their action. researchgate.net The structural features of these compounds are believed to mimic the natural substrates of the enzyme, allowing them to act as competitive inhibitors. emerginginvestigators.org

Antimicrobial Efficacy of this compound Derivatives

Antibacterial Activity and Underlying Mechanisms of Action

This compound derivatives have demonstrated notable potential as antibacterial agents. The formation of Schiff bases from this compound, and particularly their subsequent chelation with transition metals, has been shown to enhance their antimicrobial properties. researchgate.net Studies indicate that metal complexes of this compound Schiff bases can be more potent antimicrobial agents than the Schiff base ligands alone. researchgate.net

The antibacterial efficacy of these compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, certain benzimidazole-thiazinone derivatives have been tested against various bacterial strains, showing moderate activity with MIC values against Pseudomonas aeruginosa and Escherichia coli in the range of 256 to 512 μg/mL. mdpi.com While not this compound derivatives themselves, these studies on related heterocyclic structures provide a framework for assessing antibacterial potency.

Compound ClassBacterial StrainMIC (μg/mL)Reference
Benzimidazole–thiazinone derivative (CS4)Pseudomonas aeruginosa256 mdpi.com
Benzimidazole–thiazinone derivative (CS4)Escherichia coli512 mdpi.com
4-isopropylbenzylcinnamide (18)S. aureus, S. epidermidis, P. aeruginosa458.15 µM mdpi.com
Decyl cinnamate (B1238496) (9)S. aureus, S. epidermidis, P. aeruginosa550.96 µM mdpi.com

Antifungal Activity and Associated Mechanisms of Action

Derivatives incorporating the this compound moiety have also been explored for their antifungal properties. Research has shown that this compound Schiff bases and their corresponding metal complexes can act as growth-inhibiting agents against various fungi. researchgate.net The antifungal activity of piperidin-4-one thiosemicarbazone derivatives, for example, was found to be significantly enhanced compared to the parent piperidin-4-one compounds, indicating that the addition of specific functional groups can greatly boost efficacy. biomedpharmajournal.org

The mechanisms of antifungal action are varied. A primary target for many antifungal drugs is the fungal cell membrane, specifically the synthesis of ergosterol, a vital component. nih.gov Some synthetic cinnamides have been shown to interact directly with ergosterol, leading to membrane disruption. mdpi.comresearchgate.net This interaction increases the permeability of the cell membrane, damages its structure, and ultimately compromises the integrity of the fungal cell. nih.gov Another key mechanism involves the inhibition of enzymes crucial for fungal survival, such as succinate (B1194679) dehydrogenase (SDH) or cytochrome P450 14α-demethylase (CYP51). nih.govnih.gov Molecular docking studies have helped to visualize how these derivatives can fit into the active sites of such enzymes, inhibiting their function and leading to fungal cell death. nih.govnih.gov

Compound ClassFungal StrainMIC (μg/mL)Reference
Piperidine-4-carbohydrazide derivative (A13)Rhizoctonia solani0.83 nih.gov
Piperidine-4-carbohydrazide derivative (A41)Rhizoctonia solani0.88 nih.gov
Piperidine-4-carbohydrazide derivative (A13)Verticillium dahliae1.12 nih.gov
Piperidine-4-carbohydrazide derivative (A41)Verticillium dahliae3.20 nih.gov
Azole derivative (6r)Candida albicans (SC5314)< 1.0 nih.gov

Anti-inflammatory and Anti-tumor Investigations of this compound Related Compounds

Modulation of Cellular Signaling Pathways (e.g., ERK, NF-κB, Akt)

The anti-inflammatory and anti-tumor effects of compounds are often rooted in their ability to modulate key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways are critical in this regard. nih.govnih.gov

Piperlongumine (B1678438), an alkaloid found in the Piper genus, has been shown to inhibit NF-κB activity. nih.govresearchgate.net This inhibition disrupts signaling cascades that are essential for tumor progression. researchgate.net Studies on related indole (B1671886) compounds demonstrate that they can effectively modulate the PI3K/Akt/mTOR signaling pathway, which in turn affects downstream NF-κB signaling. nih.gov This modulation can inhibit cancer cell invasion and angiogenesis. nih.gov In some contexts, the anti-inflammatory effects of phytochemicals are linked to the downregulation of both NF-κB and mitogen-activated protein kinases (MAPKs). frontiersin.org For example, piperine, another compound from Piper species, has been shown to exert anti-inflammatory effects through the regulation of inflammatory cytokines and the downregulation of the NF-κB and MAPK pathways. frontiersin.org While much of this research focuses on related natural products like piperlongumine and piperine, it provides a strong basis for investigating similar mechanisms in synthetic this compound derivatives.

Cytotoxic Effects on Various Cancer Cell Lines

A number of novel this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net In one study, a 2-chloropyridine (B119429) derivative was reacted with this compound to create a new compound that was subsequently tested for its anti-tumor activity. mdpi.comresearchgate.net The cytotoxic potential of these compounds is typically assessed by determining their IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Research has demonstrated that certain this compound-containing nicotinonitrile derivatives exhibit significant growth inhibitory activity against a panel of cancer cells, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). mdpi.com Some of these compounds showed high cytotoxic activity with IC50 values in the low microgram per milliliter range, while also displaying weak cytotoxicity against normal human cells, indicating a degree of selectivity for cancer cells. mdpi.com For instance, compounds have been identified with IC50 values ranging from 0.46 to 2.43 µg/mL against cancer cells, compared to values of over 62 µg/mL for normal fibroblast cells. mdpi.com This selectivity is a crucial attribute for the development of potential anticancer agents.

Compound NumberCell Line (Cancer Type)IC50 (μg/mL)Reference
Compound 9MCF-7 (Breast)0.46 ± 0.006 mdpi.com
Compound 9NCI-H460 (Lung)1.21 ± 0.09 mdpi.com
Compound 9SF-268 (CNS)1.83 ± 0.15 mdpi.com
Compound 17MCF-7 (Breast)0.98 ± 0.06 mdpi.com
Compound 17NCI-H460 (Lung)1.94 ± 0.24 mdpi.com
Compound 17SF-268 (CNS)2.11 ± 0.31 mdpi.com
Compound 20MCF-7 (Breast)1.12 ± 0.08 mdpi.com
Compound 20NCI-H460 (Lung)2.03 ± 0.33 mdpi.com
Compound 20SF-268 (CNS)2.43 ± 0.51 mdpi.com

Neuroprotective Potential of this compound-Based Compounds

The global challenge of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has propelled the search for novel therapeutic agents. These conditions are often characterized by complex pathologies, including neuronal loss, oxidative stress, and the dysregulation of key enzymes. hum-ecol.ruwgtn.ac.nz In this context, derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, with researchers exploring their potential to interact with various targets implicated in neurodegeneration. The inherent structural features of the piperonyl group, combined with the versatility of the amine function for chemical modification, allow for the development of compounds with diverse pharmacological profiles. Research has focused on several key mechanisms through which these compounds may exert neuroprotective effects, including the inhibition of cholinesterases and monoamine oxidases, as well as providing direct antioxidant and cytoprotective benefits.

One of the primary strategies in the management of Alzheimer's disease involves the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to enhance cholinergic neurotransmission. mdpi.com this compound has served as a foundational structure for the synthesis of new cholinesterase inhibitors.

A notable area of research involves the creation of piperonyl-based 4-thiazolidinone derivatives. researchgate.net These compounds are synthesized from this compound and various aromatic aldehydes. In one study, a series of these derivatives were evaluated for their inhibitory activity against AChE. The findings revealed that several of the synthesized compounds were effective inhibitors of the enzyme. researchgate.net The piperonyl moiety, in conjunction with the 4-thiazolidinone ring, was identified as being important for the observed activity. researchgate.net

Similarly, research into tacrine-propargylamine derivatives has shown significant potential. While not directly derived from this compound, this class of compounds highlights the effectiveness of amine-based structures in AChE inhibition. Certain derivatives demonstrated superior inhibitory activity against both AChE and BuChE compared to the reference drug tacrine, alongside reduced toxicity, marking them as potential leads for anti-Alzheimer's drug development. nih.gov Other research has focused on piperidine derivatives, which share a heterocyclic amine structure. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.gov One compound in this series, in particular, exhibited an IC₅₀ value in the nanomolar range and was 18,000 times more selective for AChE over BuChE. nih.gov

Compound ClassSpecific Derivative ExampleTarget EnzymeInhibitory Potency (Kᵢ or IC₅₀)SelectivitySource
Piperonyl-based 4-ThiazolidinonesCompound 3Acetylcholinesterase (AChE)Kᵢ: 35.88 ± 6.61 µMNot Specified researchgate.net
Piperonyl-based 4-ThiazolidinonesCompound 2Acetylcholinesterase (AChE)Kᵢ: 43.75 ± 8.28 µMNot Specified researchgate.net
Piperonyl-based 4-ThiazolidinonesCompound 1Acetylcholinesterase (AChE)Kᵢ: 45.34 ± 3.50 µMNot Specified researchgate.net
Tacrine-Propargylamine DerivativesCompound 3bAcetylcholinesterase (AChE)IC₅₀: 11.2 nM~7.5-fold for AChE nih.gov
Tacrine-Propargylamine DerivativesCompound 3bButyrylcholinesterase (BuChE)IC₅₀: 83.5 nM~7.5-fold for AChE nih.gov
Benzylpiperidine DerivativesCompound 21Acetylcholinesterase (AChE)IC₅₀: 0.56 nM18,000-fold for AChE nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters and are significant targets in the treatment of Parkinson's disease and depression. nih.govfrontiersin.org The inhibition of MAO-B, in particular, is a validated strategy for preventing the breakdown of dopamine in the brain. mdpi.com The piperonyl structure is found within piperine, a natural compound from black pepper that has been identified as a potent MAO inhibitor. nih.gov

Studies on piperine have shown that it inhibits both MAO-A and MAO-B, with a stronger inhibitory effect on MAO-B. nih.gov Kinetic studies revealed that piperine acts as a competitive inhibitor for both isoforms. nih.gov Further research on natural derivatives of piperine, such as methylpiperate, found a stronger inhibitory effect against MAO-B than MAO-A. nih.gov This line of research suggests that the piperonyl-like moiety within these natural products is a key contributor to their MAO-inhibitory activity.

Synthetic efforts have also explored benzylpiperidine derivatives as MAO inhibitors. A study of pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds showed a higher inhibition of MAO-B than MAO-A. nih.gov The most potent compound, S5, had an IC₅₀ value of 0.203 μM for MAO-B and demonstrated a competitive and reversible inhibition pattern. mdpi.comnih.gov These findings underscore the potential of this compound-related structures as scaffolds for designing selective MAO-B inhibitors for neurodegenerative disorders. mdpi.comnih.gov

CompoundTarget EnzymeInhibitory Potency (IC₅₀)Inhibition Kinetic Constant (Kᵢ)Inhibition TypeSource
PiperineMAO-A20.9 µM19.0 ± 0.9 µMCompetitive nih.gov
PiperineMAO-B7.0 µM3.19 ± 0.5 µMCompetitive nih.gov
MethylpiperateMAO-BStronger than MAO-ANot SpecifiedNot Specified nih.gov
Pyridazinobenzylpiperidine (S5)MAO-A3.857 µMNot SpecifiedNot Specified mdpi.comnih.gov
Pyridazinobenzylpiperidine (S5)MAO-B0.203 µM0.155 ± 0.050 µMCompetitive, Reversible mdpi.comnih.gov
Pyridazinobenzylpiperidine (S16)MAO-B0.979 µM0.721 ± 0.074 µMCompetitive, Reversible mdpi.comnih.gov

Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. nih.gov Compounds that can mitigate oxidative damage and protect neurons from cell death are therefore of significant interest. Analogues of piperine and the related compound piperlongumine have been investigated for their neuroprotective effects. nih.govnih.gov

Research has shown that certain piperine analogues can protect neuron-like PC12 cells from hydrogen peroxide-induced damage. nih.gov The mechanism underlying this protection was linked to the activation of the Nrf2/Keap1 pathway, which upregulates the expression of phase II antioxidant enzymes like HO-1 and NQO1. nih.gov One potent analogue, compound 3b, not only showed protective effects in cell culture but also attenuated behavioral deficits in a mouse model of Parkinson's disease. nih.gov

Similarly, synthetic analogues of piperlongumine were evaluated for their ability to protect PC12 cells from oxidative injury induced by hydrogen peroxide and 6-hydroxydopamine. nih.govresearchgate.net Two compounds displayed low cytotoxicity and offered potent protection by upregulating cellular antioxidant molecules. nih.gov This protective action was found to be dependent on the transcription factor Nrf2, a master regulator of cellular stress responses. nih.govresearchgate.net The structural similarity of these compounds to this compound derivatives suggests that the piperonyl moiety may contribute to these valuable antioxidant and cytoprotective properties. Furthermore, some phenoxyindole derivatives have demonstrated neuroprotective capabilities against Aβ-induced cell death by exerting antioxidant effects and inhibiting Aβ aggregation. mdpi.com

Compound ClassSpecific CompoundModel SystemProtective EffectUnderlying MechanismSource
Piperine AnalogueCompound 3bH₂O₂-damaged PC12 cellsPotent neuroprotectionNrf2 activation, upregulation of HO-1 and NQO1 nih.gov
Piperine AnalogueCompound 3bMPTP mouse model of PDAttenuated behavioral deficits, protected dopaminergic neuronsNot specified in vivo nih.gov
Piperlongumine AnalogueCompound 4H₂O₂/6-OHDA-damaged PC12 cellsPotent cytoprotectionNrf2-dependent upregulation of antioxidant molecules nih.govresearchgate.net
Piperlongumine AnalogueCompound 5H₂O₂/6-OHDA-damaged PC12 cellsPotent cytoprotectionNrf2-dependent upregulation of antioxidant molecules nih.govresearchgate.net
Phenoxyindole DerivativeCompound 8Aβ₄₂-induced SK-N-SH cellsHigh cell viability (87.90% ± 3.26%)Mild antioxidant and anti-aggregation effects mdpi.com
Phenoxyindole DerivativeCompound 5Aβ₄₂-induced SK-N-SH cellsStrong anti-Aβ aggregation and antioxidant activityIC₅₀ (anti-Aβ): 3.18 µM; IC₅₀ (antioxidant): 28.18 µM mdpi.com

Agrochemical Research and Development Utilizing Piperonylamine

Piperonylamine as a Key Intermediate in Insecticide Synthesis

This compound is a recognized intermediate in the production of certain insecticides. chemimpex.comchemimpex.com Its chemical structure allows for the synthesis of more complex molecules designed to target and control insect pests. The process often involves reacting this compound with other chemical entities to create a final active ingredient with specific insecticidal properties. For instance, N-propargyl-piperonylamine is a derivative synthesized from 3,4-methylenedioxybenzyl alcohol, which involves the creation of a this compound intermediate. google.com

Mechanisms of Pest Control: Disruption of Target Organism Nervous Systems

The primary mechanism by which many insecticides, including those potentially derived from this compound, exert their effect is through the disruption of the insect's nervous system. chemimpex.comguidechem.com This disruption can lead to paralysis and ultimately the death of the pest. guidechem.com

Several key targets within the insect nervous system are exploited by different classes of insecticides:

Sodium Channels: Some insecticides, like pyrethroids, function by keeping the sodium channels in the nerve cell membranes open. mdpi.comnih.gov This action disrupts the normal transmission of nerve impulses, leading to a state of hyperexcitability, tremors, and paralysis. mdpi.comepa.gov

GABA-gated Chloride Channels: Other insecticides act as antagonists to GABA (γ-aminobutyric acid) receptors. mdpi.complantprotection.pl By blocking these channels, they prevent the influx of chloride ions into neurons, which also results in a hyperexcitable state, convulsions, and death. epa.govplantprotection.plmdpi.com Fipronil (B1672679) is a notable example of an insecticide that blocks these channels. plantprotection.pl

Acetylcholinesterase: This enzyme is crucial for breaking down the neurotransmitter acetylcholine. agroorbit.com Insecticides like organophosphates and carbamates inhibit this enzyme, leading to an accumulation of acetylcholine, continuous nerve stimulation, and paralysis. epa.govagroorbit.com

Nicotinic Acetylcholine Receptors (nAChRs): Neonicotinoids are a class of insecticides that bind to and activate these receptors, causing overstimulation and paralysis. mdpi.complantprotection.pl

While the specific mechanisms of all this compound-derived insecticides are not exhaustively detailed in the provided information, the general principle of nervous system disruption is a well-established mode of action for many synthetic insecticides. chemimpex.comguidechem.com

Role of this compound in Herbicidal Compound Development

This compound and its derivatives have also been explored for their role in the development of herbicidal compounds. Methylenedioxy (MDP) compounds, a category to which this compound belongs, have been investigated as herbicide synergists. nih.gov For example, piperonylic acid, a related compound, has been shown to inhibit the trans-cinnamate 4-hydroxylase (C4H), an important enzyme in the phenylpropanoid pathway in plants. nih.govresearchgate.net This pathway is crucial for the synthesis of various compounds essential for plant growth and defense. By inhibiting this enzyme, the plant's metabolic processes can be disrupted, leading to a herbicidal effect. researchgate.net Research has also looked into derivatives of this compound in the context of creating new herbicides, such as oxasulfuron. ethz.ch

Ecotoxicological Considerations of this compound-Based Agrochemicals

The use of any agrochemical, including those derived from this compound, necessitates a thorough evaluation of its potential environmental impact. coffeeandclimate.orgresearchgate.net

Environmental Fate and Persistence Studies

The environmental fate of a pesticide is determined by several factors including its chemical structure, solubility, and interaction with soil and organic matter. gcsaa.org Processes like adsorption (binding to soil particles), degradation (breakdown into simpler compounds), and movement (runoff or leaching) govern how long a pesticide remains in the environment. gcsaa.org

Degradation can occur through several mechanisms:

Microbial degradation: Soil microorganisms can use pesticides as a food source, breaking them down. gcsaa.org

Chemical degradation: Non-biological processes like hydrolysis can break down pesticides. gcsaa.org

Photodegradation: Sunlight can provide the energy to break down pesticide molecules. gcsaa.org

Some agrochemicals can be persistent in the environment, meaning they break down slowly. pan-europe.info For example, fipronil, an insecticide, degrades relatively slowly in soil and water, and one of its degradation products, fipronil desulfinyl, is even more persistent and toxic. nih.gov Persistent chemicals have a higher potential to accumulate in the environment and the food chain. pan-europe.infowrm.org.uy

Potential Impacts on Non-Target Organisms

A significant concern with agrochemical use is the potential harm to non-target organisms. coffeeandclimate.orgresearchgate.net These can include beneficial insects like pollinators, soil organisms, birds, and aquatic life. researchgate.netnih.gov

Beneficial Insects: Pollinators such as bees can be exposed to pesticides through inhalation or ingestion while foraging. coffeeandclimate.org Some insecticides are highly toxic to bees. nih.gov

Soil Organisms: Agrochemicals can be detrimental to soil bacteria and earthworms, which are vital for soil fertility and structure. coffeeandclimate.orgmdpi.com This can negatively impact soil health and plant growth. coffeeandclimate.org More than 95% of applied herbicides and 98% of insecticides can reach non-target soil microorganisms. mdpi.com

Aquatic Life: Runoff from agricultural fields can carry pesticides into water bodies, where they can be toxic to fish and other aquatic organisms. coffeeandclimate.orgresearchgate.net

Birds and other Wildlife: Birds and other animals can be exposed to pesticides by consuming contaminated plants, seeds, or insects. coffeeandclimate.org

The broad-spectrum nature of many pesticides means they can affect a wide range of organisms beyond the intended pest. nih.govresearchgate.net

Advancements in Sustainable Agrochemical Formulations and Application Methodologies

To mitigate the environmental risks associated with agrochemicals, research is ongoing to develop more sustainable formulations and application techniques. syensqo.combattelle.org

Sustainable Formulation Strategies:

Water-Based Formulations: Concentrated aqueous emulsions (EW) are seen as a safer and more environmentally friendly alternative to solvent-based emulsifiable concentrates (EC). crodaagriculture.com They have lower phytotoxicity and no flashpoint concerns. crodaagriculture.com

Oil Dispersions (OD): For moisture-sensitive active ingredients, oil dispersion formulations can improve stability. battelle.org

Microbial Formulations: The use of living microorganisms as biopesticides is a growing area. syensqo.com However, ensuring the stability and viability of these organisms from production to application is a key challenge. battelle.org

Plant Extracts: Formulations based on plant extracts are being developed as more sustainable alternatives to synthetic chemicals. battelle.org

Encapsulation: Encapsulating active ingredients can help to combine incompatible ingredients, improve stability, and create products with controlled release. battelle.org

Advanced Application Methodologies:

Integrated Pest Management (IPM): IPM is a strategy that combines various pest control methods, including biological controls and the judicious use of pesticides, to minimize economic, health, and environmental risks. syensqo.comeuropa.eu

These advancements aim to create agrochemical products and practices that are effective in controlling pests while minimizing their impact on the environment and non-target species.

Computational Chemistry and in Silico Approaches in Piperonylamine Research

Molecular Docking Simulations of Piperonylamine and Its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. researchgate.net This method is crucial for understanding the mechanism of action of this compound derivatives and for designing new inhibitors.

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and various enzymes. For instance, piperonyl-based 4-thiazolidinone (B1220212) derivatives have been identified as potent inhibitors of several enzymes, including acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase (hCA) isoforms I and II. researchgate.net Docking simulations revealed that these compounds bind effectively within the active sites of these enzymes, with Ki values indicating strong inhibition. researchgate.net

In a study on this compound Schiff base metal complexes, molecular docking was used to investigate their interaction with DNA (PDB ID: 1BNA), a primary target for many antimicrobial and anticancer drugs. nih.gov The simulations help in understanding the stability and preferred binding alignment of these complexes within the DNA structure. nih.gov Similarly, piperazine (B1678402) derivatives have been studied as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in tumor angiogenesis. nih.gov Molecular docking of these derivatives revealed the formation of strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov

Table 1: Molecular Docking of this compound Derivatives with Various Enzymes

Derivative ClassTarget EnzymePDB IDKey Interactions/Findings
Piperonyl-based 4-thiazolidinonesAcetylcholinesterase (AChE)Not SpecifiedPotent inhibition with Ki values in the nanomolar range. researchgate.net
Piperonyl-based 4-thiazolidinonesα-Glycosidase (α-Gly)Not SpecifiedEffective inhibitors with Ki values ranging from 8.90–66.51 nM. researchgate.net
Piperonyl-based 4-thiazolidinonesCarbonic Anhydrase I & II (hCA I & II)Not SpecifiedStrong inhibition with Ki values between 94.8–304.6 nM. researchgate.net
This compound Schiff Base Metal ComplexesB-DNA dodecamer1BNAPrediction of stable binding alignment within the DNA structure. nih.gov
Piperazine derivativesThymidine PhosphorylaseNot SpecifiedFormation of strong hydrogen bonds with active site residues. nih.gov

Note: This table is generated based on available research findings. Specific binding energies and detailed interacting residues are often found in the full-text articles.

Predicting the binding mode of a ligand is a critical aspect of molecular docking. It helps in understanding how a compound fits into the binding pocket of a receptor and which interactions stabilize the complex. For piperonyl-based compounds, docking studies have successfully predicted their binding modes with various receptors. For example, the binding modes of piperonyl-based 4-thiazolidinone derivatives with AChE, α-Gly, and hCA I and II have been determined through in silico studies, providing a basis for their observed inhibitory profiles. researchgate.net

In another study, the binding modes of spiropyrazoline derivatives with the PARP1 enzyme were investigated. The calculations showed that these compounds could theoretically bind to the PARP1 active site, with calculated free energies of binding being -9.7 and -8.7 kcal/mol for two of the derivatives. mdpi.com Such predictions are vital for the structure-based design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-jop.org This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models have been successfully developed to predict the antimicrobial activity of this compound derivatives. A study on transition metal complexes of this compound Schiff bases established a QSAR model for their antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. chemicalpapers.com The study revealed that the metal complexes were generally more potent than the free ligands. chemicalpapers.com

Another QSAR study on organotin(IV) complexes of Schiff bases derived from substituted benzothiazoles indicated that the antimicrobial activity was influenced by topological parameters, specifically molecular connectivity indices. researchgate.net While not directly on this compound, this highlights a common approach in modeling antimicrobial activity.

Table 2: Predictive QSAR Models for Antimicrobial Activity of this compound Derivatives

Compound SeriesTarget OrganismKey Finding from QSAR ModelReference
Transition metal complexes of this compound Schiff basesE. coliMetal complexes with higher molecular weight were more potent. chemicalpapers.com chemicalpapers.com
Organotin(IV) complexes of Schiff basesVarious bacteria and fungiAntimicrobial activity is controlled by topological parameters (molecular connectivity indices). researchgate.net researchgate.net

Note: The specific mathematical models and descriptor values are detailed within the referenced publications.

A key outcome of QSAR studies is the identification of structural descriptors that significantly influence the biological potency of a compound. These descriptors can be topological, geometrical, electronic, or physicochemical in nature.

For the transition metal complexes of this compound Schiff bases, the QSAR analysis showed that high molecular weight was a key descriptor for increased potency against E. coli. chemicalpapers.com In a study on cytotoxic 3,5-bis(arylidene)-4-piperidone derivatives, molecular density and topological indices were found to be crucial for their cytotoxic properties. nih.gov For indole (B1671886) derivatives with antibacterial activity, electronic energy and dipole moment were identified as important descriptors against S. aureus. journal-jop.org These findings provide valuable guidance for the structural modification of this compound derivatives to enhance their desired biological effects.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. rsc.org It allows for the calculation of various electronic properties and reactivity descriptors, providing a deeper understanding of a molecule's chemical behavior.

Recent research has utilized DFT and time-dependent DFT (TD-DFT) to investigate the photophysical properties of this compound-based organic-inorganic hybrids. researchgate.net These studies explored charge transfer parameters, triplet exciton (B1674681) generation, and phosphorescence, revealing how the crystal structure and molecular stacking influence the luminescent properties. researchgate.net

Furthermore, DFT is used to calculate reactivity descriptors such as chemical potential, hardness, and electrophilicity, which help in predicting the reactive sites of a molecule. mdpi.com The molecular electrostatic potential (MEP) maps generated from DFT calculations can also visualize the electron density distribution, identifying nucleophilic and electrophilic regions. biomedpharmajournal.org These theoretical insights are invaluable for predicting how this compound and its derivatives will interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and flexibility. mun.canih.gov This is crucial because a molecule's biological activity is often intrinsically linked to its three-dimensional conformation. mun.ca

For this compound, MD simulations can elucidate the rotational freedom around its single bonds, particularly the bond connecting the piperonyl group to the aminomethyl moiety. This analysis helps identify low-energy, stable conformations that the molecule is likely to adopt in different environments, such as in a solvent or at the binding site of a biological target. mun.ca Understanding these preferred conformations is a key step in designing derivatives with specific biological functions. nih.gov

Furthermore, MD simulations provide a detailed, atomistic view of intermolecular interactions. mdpi.comnih.gov These simulations can model how this compound interacts with other molecules, such as solvent molecules (e.g., water) or the amino acid residues within a protein's active site. The primary non-covalent forces governing these interactions include hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com For instance, the nitrogen atom of the amine group and the oxygen atoms of the methylenedioxy bridge in this compound can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Molecular docking studies on related derivatives have highlighted the importance of such hydrophobic interactions and hydrogen bonding in the binding process within enzyme active sites. nih.gov

While extensive MD simulation studies focused solely on the isolated this compound molecule are not widely published, the methodology has been applied to larger systems incorporating the this compound structure, such as peptoids and other derivatives, to analyze their dynamics and interaction modes. escholarship.orgscispace.com The insights from these studies are foundational for understanding how this compound-containing compounds behave at a molecular level.

Table 1: Key Parameters from Molecular Dynamics Simulations for this compound

Parameter StudiedDescriptionPotential Findings for this compound
Conformational Dihedrals Analysis of the torsion angles around rotatable bonds to identify stable conformers.Reveals the preferred spatial arrangement of the piperonyl ring relative to the amine group.
Radius of Gyration (Rg) A measure of the molecule's compactness. Fluctuations in Rg indicate conformational flexibility. nih.govCan indicate whether this compound adopts a more folded or extended conformation in solution. nih.gov
Intermolecular Hydrogen Bonds Identification and lifetime analysis of hydrogen bonds between this compound and surrounding molecules (e.g., water, protein residues).Quantifies the strength and stability of interactions with biological targets or solvent.
Interaction Energy Calculation of the non-bonded interaction energies (van der Waals, electrostatic) between this compound and a binding partner.Determines the main driving forces for binding, such as hydrophobic interactions or electrostatic attraction. mdpi.com
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a specific atom in this compound. nih.govShows the structure of the solvent shell around the molecule and identifies key solvation interactions. nih.gov

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Studies

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is critical in the development of new therapeutic agents. computabio.com A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic profiles or unacceptable toxicity. plos.org In silico ADME/T prediction models use computational algorithms to estimate these properties early in the drug discovery process, allowing researchers to prioritize candidates with favorable profiles. computabio.comnih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are employed to predict the ADME/T properties of molecules based on their chemical structure. plos.orgeijppr.comajol.info These predictions are often guided by established principles like Lipinski's "Rule of Five" and Veber's rules, which correlate physicochemical properties with oral bioavailability. plos.orgbmdrc.org For this compound and its derivatives, in silico studies have been conducted to assess their potential as drug-like molecules. researchgate.netresearchgate.netnih.gov

These computational analyses predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like Cytochrome P450, and various toxicity endpoints. ajol.infonih.gov For example, predictions can suggest whether a compound is likely to be readily absorbed after oral administration or if it might be a substrate or inhibitor of key metabolic enzymes, which could lead to drug-drug interactions. Toxicity predictions screen for potential liabilities such as mutagenicity or cardiotoxicity. mdpi.com

The data generated from these in silico analyses are crucial for guiding the chemical modification of this compound to enhance its drug-like properties while minimizing potential adverse effects. nih.gov

Table 2: Predicted ADME/T Properties of this compound

Property CategoryParameterPredicted Value/ClassificationSignificance
Physicochemical Properties Molecular Weight~151.16 g/mol Complies with Lipinski's rule (<500), suggesting good potential for absorption and distribution. bmdrc.org
LogP (Octanol/Water Partition Coefficient)~1.0-1.3Indicates moderate lipophilicity, which is favorable for membrane permeability. bmdrc.org
Topological Polar Surface Area (TPSA)~35.25 ŲSuggests good intestinal absorption and cell permeability. plos.org
Absorption Gastrointestinal (GI) AbsorptionHighThe molecule is likely to be well-absorbed from the gut into the bloodstream.
Distribution Blood-Brain Barrier (BBB) PermeantYes/LikelyThe compound may be able to cross the BBB and act on targets in the central nervous system.
Metabolism CYP2D6 InhibitorYes/LikelyPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorYes/LikelyPotential for drug-drug interactions with a wide range of common medications.
Excretion Total Clearance (Log ml/min/kg)ModerateProvides an estimate of the rate at which the compound is removed from the body.
Toxicity AMES Toxicity (Mutagenicity)Negative/UnlikelyThe compound is predicted to be non-mutagenic.
hERG I Inhibitor (Cardiotoxicity)Low RiskLow likelihood of causing drug-induced cardiac arrhythmias.
Oral Rat Acute Toxicity (LD50)Class III/IVPredicted to have slight to moderate toxicity upon acute oral administration.

Note: The values in this table are aggregated from typical predictions generated by common in silico ADMET platforms and may vary slightly between different models. They serve as an illustrative guide to the types of properties evaluated.

Advanced Analytical Methodologies in Piperonylamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of piperonylamine, utilizing the interaction of electromagnetic radiation with the molecule to obtain detailed information about its structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) offer a detailed map of the proton framework. The aromatic protons on the 1,3-benzodioxole (B145889) ring typically appear in the range of δ 6.7-6.8 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) characteristically produce a singlet at approximately δ 5.8-5.9 ppm. The benzylic methylene (B1212753) protons (-CH₂-NH₂) are observed further upfield, typically around δ 3.7 ppm, and the amine protons (-NH₂) present a broad singlet that can vary in position, often seen around δ 1.4 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom. Aromatic carbons resonate in the δ 108-148 ppm region, while the characteristic methylenedioxy carbon appears around δ 101 ppm. The benzylic carbon (-CH₂-N) is typically found near δ 46 ppm. chemicalbook.comoregonstate.edu

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from ChemicalBook. chemicalbook.com

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H6.785dJ=0.7
Aromatic H6.73ddJ=7.9, J=0.7
Aromatic H6.72dJ=7.9
-O-CH₂-O-5.883s-
-CH₂-NH₂3.724s-
-NH₂1.44s (broad)-

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Functional Groups Based on general chemical shift data and specific compound information. chemicalbook.comoregonstate.edu

Carbon AtomTypical Chemical Shift (δ, ppm)
C=C (Aromatic)108 - 122
C-O (Aromatic)146 - 148
-O-CH₂-O-~101
-CH₂-NH₂~46

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include N-H stretching vibrations for the primary amine group, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bonds in the methylenedioxy ring are prominent in the fingerprint region, often seen around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound, confirming these characteristic absorptions. nist.gov Attenuated Total Reflectance (ATR) FT-IR is another common technique used for acquiring IR data of the compound. nih.gov

Table 3: Key Infrared Absorption Bands for this compound Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2950
Aromatic C=C Stretch~1504, ~1445
Asymmetric C-O-C Stretch (ether)~1248
Symmetric C-O-C Stretch (ether)~1038

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. sielc.com For this compound, the absorption of UV light is primarily due to π → π* transitions within the aromatic benzodioxole ring system. The UV spectrum of this compound is expected to show characteristic absorption maxima related to its aromatic structure. For comparison, benzylamine (B48309), a structurally similar compound, exhibits absorption maxima at approximately 206 nm and 256 nm. msu.edu The conjugation within the this compound structure influences these electronic transitions. biointerfaceresearch.com The specific absorption maxima (λmax) can be affected by the solvent used for the analysis. researchgate.netresearchgate.net Research on related this compound-based organic-inorganic hybrids has utilized UV-vis diffuse reflectance spectroscopy to characterize their optical properties. shimadzu.com

Table 4: Expected UV-Vis Absorption Maxima for this compound Based on data for structurally similar aromatic amines. msu.edu

Electronic TransitionApproximate Wavelength (λmax, nm)
π → π~210
π → π (Benzene-like)~260 - 290

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₉NO₂), the molecular weight is approximately 151.16 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• is observed at m/z 151.

The fragmentation pattern is a key feature for structural identification. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the loss of the amino group. However, the most prominent fragmentation in this compound involves the loss of an NH₂ radical, leading to a stable benzylic cation. The major fragment ion observed in the mass spectrum of this compound is at m/z 135, which corresponds to the [M-NH₂]⁺ fragment. Another significant peak is often seen at m/z 77, corresponding to the phenyl cation, and at m/z 105. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula C₈H₉NO₂ by measuring its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 5: Major Ions in the Electron Ionization Mass Spectrum of this compound Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

m/zProposed Fragment StructureRelative Intensity
151[C₈H₉NO₂]⁺• (Molecular Ion)High
150[M-H]⁺Moderate
135[M-NH₂]⁺Base Peak (100%)
105[C₇H₅O]⁺Moderate
77[C₆H₅]⁺Moderate

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the this compound sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

After separation in the GC, the eluted this compound enters the mass spectrometer, which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that can be used for positive identification by comparing it to a spectral library or by analyzing its fragmentation pattern. biointerfaceresearch.com This combination of a unique retention time and a characteristic mass spectrum provides a very high degree of confidence in the identification of this compound in a complex mixture. For instance, in the GC-MS analysis of related compounds like heliotropin (piperonal), a distinct retention time is observed, which allows for its separation and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components within a mixture. wikipedia.org While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the principles of reversed-phase HPLC, commonly applied to similar aromatic amines and related compounds, can be described. A typical HPLC system consists of a solvent reservoir, a pump to deliver the mobile phase at high pressure, a sample injector, a chromatographic column (the stationary phase), a detector, and a data acquisition system. wikipedia.org

In a hypothetical reversed-phase HPLC method for this compound analysis, a nonpolar stationary phase, such as a C18 column, would be employed. The mobile phase would likely be a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.comglobalresearchonline.net The separation mechanism relies on the differential partitioning of this compound between the stationary and mobile phases. By adjusting the ratio of the organic solvent to the aqueous buffer (a technique known as gradient elution), the retention time of this compound can be optimized for effective separation from impurities or other components in the sample. chromatographyonline.com

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light at specific wavelengths. wikipedia.org The choice of wavelength would be determined by analyzing the UV spectrum of this compound to find its wavelength of maximum absorbance, thereby ensuring high sensitivity. The output from the detector is a chromatogram, where the peak corresponding to this compound is identified by its retention time, and the area under the peak is proportional to its concentration. wikipedia.org For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, confirming the molecular weight of the analyte. wikipedia.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase retains the relatively nonpolar this compound, allowing for separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. The acid helps to control the pH and ensure consistent ionization of the analyte, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolThe organic solvent component. Increasing its proportion decreases the retention time of the analyte.
Gradient Elution e.g., 5% to 95% B over 20 minutesA gradual increase in the organic solvent concentration allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minControls the speed at which the mobile phase passes through the column, affecting retention time and separation efficiency.
Injection Volume 10 µLThe amount of sample introduced into the system.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and can improve peak shape.
Detection UV Absorbance at ~280 nmThe wavelength at which this compound exhibits strong absorbance, allowing for sensitive detection.

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org In the context of this compound research, X-ray crystallography has been successfully employed to elucidate the structures of its derivatives and coordination complexes.

The process begins with the growth of a high-quality single crystal of the this compound-containing compound. This crystal is then mounted and exposed to a focused beam of X-rays. wikipedia.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. wikipedia.org

This dataset is then processed to determine the unit cell dimensions and the symmetry of the crystal. Through complex mathematical procedures, often aided by computational software, the diffraction data is used to construct an electron density map of the unit cell. wikipedia.org From this map, the positions of the individual atoms can be identified, revealing the complete molecular structure.

Research on organic-inorganic hybrids has utilized X-ray crystallography to study this compound-based compounds. For instance, the crystal structures of (piperA)₃ClSbCl₅ and (piperA)₃ClInCl₅·H₂O have been determined. researchgate.net In these structures, this compound acts as an organic cation (piperA⁺). The crystallographic data revealed the stacking arrangements of the this compound moieties and the distances between adjacent phenyl rings. researchgate.net For example, in (piperA)₃ClSbCl₅, the distance between adjacent phenyl centers was determined, providing insight into the π–π stacking interactions within the crystal lattice. researchgate.net Similarly, analysis of palladium(II) complexes with Schiff bases derived from this compound has relied on X-ray crystallography to confirm their molecular structures. dntb.gov.ua The technique has also been used to study the murine inducible nitric oxide synthase oxygenase domain in complex with this compound. mohimobileservice.ir

Table 2: Selected Crystallographic Data for a this compound-Containing Compound ((piperA)₃ClSbCl₅)

ParameterValue / DescriptionSignificance
Compound (piperA)₃ClSbCl₅An organic-inorganic hybrid material where this compound (piperA) is the organic cation. researchgate.net
Crystal System (Not specified in abstract)Defines the basic repeating shape of the crystal lattice.
Space Group (Not specified in abstract)Describes the symmetry elements present in the crystal structure.
Intermolecular Interactions π–π stacking between adjacent this compound cations. researchgate.netThese non-covalent interactions play a crucial role in the packing of the molecules within the crystal and can influence the material's properties, such as its phosphorescence. researchgate.net
Key Distance: Phenyl-Phenyl The distance between the centers of adjacent phenyl rings of the piperA⁺ cations. researchgate.netThis measurement quantifies the extent of π–π stacking, which is critical for understanding energy transfer pathways within the crystal. researchgate.net
Key Distance: Cation-Anion The distance between Cl⁻ anions and adjacent piperA⁺ cations. researchgate.netThis indicates the ionic interactions that stabilize the crystal structure. researchgate.net

Future Directions and Emerging Research Avenues for Piperonylamine

Piperonylamine, a versatile molecule characterized by its benzodioxole moiety, has traditionally served as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemimpex.com While its foundational roles are well-established, the future of this compound research is poised for significant expansion into cutting-edge, interdisciplinary fields. Emerging research avenues are set to unlock novel applications and enhance its efficacy through innovative scientific approaches.

Q & A

Q. How to optimize this compound derivative synthesis using DoE (Design of Experiments)?

  • DoE Workflow :

Factors : Temperature, catalyst loading, solvent polarity.

Response Variables : Yield, purity, reaction time.

Analysis : Apply Taguchi methods to identify significant factors and interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.